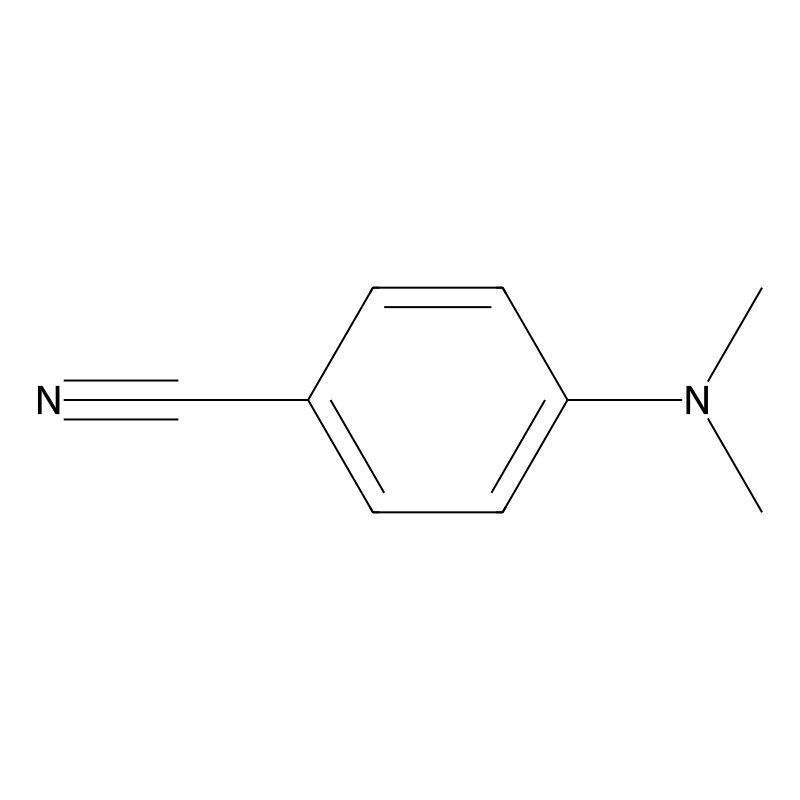

4-(Dimethylamino)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

4-(Dimethylamino)benzonitrile is an aromatic organic compound with the chemical formula C₉H₁₀N₂. It can be synthesized through various methods, including the Sandmeyer reaction, which involves the conversion of an aromatic amine to an aromatic nitrile using sodium nitrite and copper(I) chloride [].

Properties:

4-(Dimethylamino)benzonitrile exists as a white to slightly yellow crystalline solid at room temperature. It has a melting point of 72-75 °C and a boiling point of 318 °C (literature value) []. The presence of the dimethylamino group grants electron-donating properties to the molecule, making it a weak base.

Applications:

-(Dimethylamino)benzonitrile finds applications in various scientific research fields, including:

- Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly those containing the aminonitrile functional group. These derivatives can exhibit various properties, making them valuable in medicinal chemistry, material science, and other areas.

- Medicinal chemistry: Studies have explored the potential of 4-(dimethylamino)benzonitrile derivatives as antimicrobial agents and antidepressants, although further research is needed to determine their efficacy and safety.

- Material science: Research suggests that 4-(dimethylamino)benzonitrile derivatives can be incorporated into polymers to create materials with specific functionalities, such as electronic conductivity or light-emitting properties.

Safety and handling:

It is crucial to handle 4-(dimethylamino)benzonitrile with caution due to its potential health risks. It is considered a skin, eye, and respiratory irritant and may be harmful upon ingestion. Always consult the safety data sheet (SDS) before handling this compound and adhere to appropriate laboratory safety protocols [].

4-(Dimethylamino)benzonitrile is an organic compound characterized by a benzene ring substituted with a dimethylamino group and a nitrile group. Its chemical formula is CHN, and it is known for its significant role in photophysical studies, particularly concerning intramolecular charge transfer phenomena. The compound exhibits dual fluorescence properties, which have made it a subject of interest in various fields, including photochemistry and materials science.

- Intramolecular Charge Transfer: This reaction occurs when the excited state of the molecule allows for the transfer of an electron from the dimethylamino group to the nitrile group. This process can lead to different fluorescence emissions depending on the solvent environment and excitation wavelength .

- Fluorescence Emission: The compound displays dual fluorescence due to its ability to exist in multiple excited states. The emissions can vary based on the solvent polarity, with different spectra observed in solvents like dichloromethane and tetrahydrofuran .

4-(Dimethylamino)benzonitrile has been investigated for its biological activity, particularly in relation to its interactions with biological membranes and proteins. Studies have shown that it can influence membrane fluidity and has potential applications in drug delivery systems due to its ability to penetrate lipid bilayers .

The synthesis of 4-(dimethylamino)benzonitrile typically involves:

- Nitration of Dimethylaminobenzene: The initial step often involves the nitration of dimethylaminobenzene to introduce the nitrile functional group.

- Reduction: The resulting nitro compound can be reduced to form the desired benzonitrile.

- Purification: Common purification methods include recrystallization or chromatography to isolate pure 4-(dimethylamino)benzonitrile.

These methods can vary based on specific laboratory protocols and desired yields.

4-(Dimethylamino)benzonitrile finds applications in various fields:

- Fluorescent Probes: Due to its dual fluorescence properties, it is used as a fluorescent probe in spectroscopic studies.

- Photophysical Research: It serves as a model compound for studying intramolecular charge transfer mechanisms.

- Material Science: Its unique optical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research on interaction studies involving 4-(dimethylamino)benzonitrile has revealed insights into its behavior in different environments:

- Solvent Effects: The compound's fluorescence characteristics change significantly with varying solvent polarities, indicating strong solvent-solute interactions that affect its electronic states .

- Biological Interactions: Studies suggest that 4-(dimethylamino)benzonitrile can interact with cellular components, influencing processes such as membrane dynamics and protein binding .

Several compounds share structural similarities with 4-(dimethylamino)benzonitrile. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Aminobenzonitrile | Benzene ring with an amino group | Exhibits different reactivity due to amino group presence. |

| N,N-Dimethylaniline | Benzene ring with two methyl groups | Primarily used as a dye precursor; lacks nitrile functionality. |

| 4-(Diethylamino)benzonitrile | Similar structure but with ethyl groups | Shows different solubility and fluorescence properties due to larger alkyl groups. |

Uniqueness of 4-(Dimethylamino)benzonitrile

The uniqueness of 4-(dimethylamino)benzonitrile lies in its specific combination of a dimethylamino group and a nitrile group, which together facilitate distinct photophysical behaviors such as dual fluorescence and significant intramolecular charge transfer. This makes it particularly valuable for research into molecular interactions and electronic properties compared to similar compounds.

Classical Synthetic Approaches

From 4-Dimethylaminobenzaldehyde Precursors

The conversion of 4-dimethylaminobenzaldehyde to 4-(dimethylamino)benzonitrile represents one of the most established synthetic pathways for this important aromatic nitrile compound [1]. This transformation typically involves the formation of an aldoxime intermediate followed by dehydration to yield the desired nitrile product [33].

The direct conversion methodology employs readily available 4-dimethylaminobenzaldehyde as the starting material, which possesses favorable electronic properties due to the electron-donating nature of the dimethylamino substituent [9]. The aldehyde precursor exhibits a melting point of 70.7°C and demonstrates limited water solubility of 0.8 grams per liter, making it suitable for organic synthesis applications [9].

Research has demonstrated that treatment of 4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride under controlled conditions can effectively generate the corresponding aldoxime [17]. This intermediate subsequently undergoes dehydration using various reagents including phosphorus pentoxide, thionyl chloride, or specialized ionic liquid systems [17] [27]. The transformation proceeds through a mechanism involving nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by elimination of water to form the oxime linkage [17].

Optimization studies have revealed that reaction conditions significantly influence both yield and reaction time [17]. Temperature control emerges as a critical parameter, with optimal conversions typically achieved between 100°C and 120°C depending on the specific reagent system employed [17]. The molar ratio of reactants also plays a crucial role, with hydroxylamine derivatives generally used in 1.2 to 1.5 molar excess relative to the aldehyde substrate [17].

Advanced methodologies have incorporated ionic liquid catalysts to enhance both reaction efficiency and environmental compatibility [17] [27]. These systems eliminate the need for traditional mineral acid catalysts while providing improved selectivity and easier product isolation [17]. The ionic liquid approach has demonstrated quantitative conversions under optimized conditions, representing a significant advancement over conventional methods [17].

Ammonia-Iodine-DMF Reaction System

The ammonia-iodine-dimethylformamide reaction system represents a highly efficient and direct method for converting aldehydes to nitriles without requiring pre-formed oxime intermediates [1] [33]. This methodology exploits the synergistic interaction between molecular iodine and ammonia in the presence of dimethylformamide as solvent to achieve rapid nitrile formation [1].

The reaction mechanism involves initial condensation of the aldehyde substrate with ammonia to generate an aldimine intermediate [33]. Subsequently, molecular iodine effects oxidative transformation of the aldimine to form an N-iodoaldimine species, which undergoes spontaneous elimination of hydrogen iodide to yield the target nitrile [33]. The dimethylformamide solvent plays multiple roles, serving as both reaction medium and potential nitrogen source through its decomposition under specific conditions [31].

Experimental investigations have established optimal reaction parameters for this transformation [1]. The procedure typically employs 4-dimethylaminobenzaldehyde dissolved in dimethylformamide with addition of molecular iodine followed by aqueous ammonia [1]. Reaction temperatures of 20°C prove sufficient for complete conversion, with reaction times ranging from 10 to 40 minutes depending on substrate concentration and reagent stoichiometry [1].

The ammonia-iodine-dimethylformamide system demonstrates remarkable efficiency, achieving yields of 99% for 4-(dimethylamino)benzonitrile synthesis [1]. This high yield reflects the favorable electronic properties of the dimethylaminobenzaldehyde substrate, where the electron-donating dimethylamino group facilitates both aldimine formation and subsequent oxidative transformation [1].

Mechanistic studies have revealed that the reaction proceeds through formation of a transient N-iodo intermediate [33]. This species exhibits enhanced electrophilic character, promoting facile elimination of hydrogen iodide to generate the nitrile product [33]. The presence of excess ammonia serves dual functions, both as nucleophile for initial condensation and as base to neutralize the hydrogen iodide byproduct [33].

The methodology exhibits broad substrate scope, successfully converting various aromatic, heteroaromatic, and aliphatic aldehydes to their corresponding nitriles [33]. Reaction yields typically range from 83% to 99% across different substrate classes, demonstrating the general utility of this synthetic approach [33].

| Starting Material | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | 40 | 20 | 99 | [1] |

| Benzaldehyde | 15 | 25 | 95 | [33] |

| 4-Methylbenzaldehyde | 25 | 25 | 91 | [33] |

| 2-Furylaldehyde | 30 | 25 | 88 | [33] |

| Cinnamaldehyde | 45 | 25 | 85 | [33] |

Modern Synthetic Strategies

Catalytic Methods

Contemporary catalytic approaches for 4-(dimethylamino)benzonitrile synthesis have evolved to address limitations of traditional methods while improving both efficiency and sustainability [19] [20]. These methodologies employ transition metal catalysts to facilitate selective carbon-nitrogen bond formation under mild reaction conditions [19].

Palladium-catalyzed cyanation has emerged as a particularly effective strategy for aromatic nitrile synthesis [19] [22]. This approach utilizes palladium complexes in combination with appropriate phosphine ligands to catalyze the cross-coupling of aryl halides with cyanide sources [19]. The methodology offers significant advantages including functional group tolerance and operation under relatively mild conditions [19].

Research has demonstrated that bis(diphenylphosphino)ethane-palladium complexes effectively catalyze the cyanation of 4-dimethylaminophenyl halides using zinc cyanide as the cyanide source [19]. Optimal conditions involve reaction temperatures between room temperature and 40°C, representing a substantial improvement over traditional high-temperature cyanation methods [19]. The mild conditions preserve sensitive functional groups while maintaining high catalytic efficiency [19].

The palladium-catalyzed system demonstrates excellent functional group compatibility, tolerating various electron-donating and electron-withdrawing substituents on the aromatic ring [19]. This broad substrate scope enables access to diverse substituted benzonitrile derivatives through a unified synthetic protocol [19].

Copper-catalyzed methodologies have gained prominence for nitrile synthesis through dehydrative pathways [20]. These systems employ copper-hydride complexes to facilitate the conversion of primary amides to nitriles under ambient conditions [20]. The transformation proceeds through silylative dehydration, avoiding the harsh conditions typically required for amide dehydration [20].

The copper-catalyzed approach offers exceptional functional group tolerance, accommodating acid-sensitive, base-sensitive, and metal-sensitive substituents [20]. This compatibility stems from the mild reaction conditions and the absence of strongly acidic or basic reagents [20]. The methodology employs readily available hydrosilane reagents and operates at room temperature, making it highly practical for synthetic applications [20].

Nickel-based electrocatalytic systems represent an emerging approach for nitrile synthesis from alcohol precursors [25]. These methodologies exploit electrochemical activation to drive the oxidative coupling of primary alcohols with ammonia [25]. The process generates hydrogen gas as the only byproduct, making it environmentally attractive [25].

The electrocatalytic approach achieves faradaic efficiencies of approximately 49% for benzonitrile production from benzyl alcohol [25]. The transformation proceeds through aldehyde and imine intermediates, ultimately yielding the nitrile product through sequential dehydrogenation steps [25]. The methodology demonstrates excellent reusability, with catalyst performance maintained over multiple reaction cycles [25].

| Catalyst System | Substrate Type | Temperature (°C) | Yield Range (%) | Key Advantage |

|---|---|---|---|---|

| Palladium/DPPE | Aryl halides | 25-40 | 85-95 | Mild conditions |

| Copper-hydride | Primary amides | 25 | 80-92 | Functional group tolerance |

| Nickel electrocatalyst | Primary alcohols | 25 | 70-85 | Green process |

| Rhodium complexes | Aldehydes | 50-80 | 75-90 | High selectivity |

Green Chemistry Approaches

Green chemistry methodologies for 4-(dimethylamino)benzonitrile synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [23] [24]. These approaches emphasize the use of renewable feedstocks, non-toxic reagents, and environmentally benign reaction conditions [23].

Ionic liquid-based catalytic systems have revolutionized nitrile synthesis by eliminating the need for traditional metal catalysts [24] [26]. These methodologies employ task-specific ionic liquids that function simultaneously as solvent, catalyst, and phase-separation medium [24]. The approach offers significant environmental advantages including catalyst recyclability and reduced waste generation [24].

Research has demonstrated that 1-butyl-3-methylimidazolium chloride effectively catalyzes the conversion of aldehydes to nitriles using hydroxylamine hydrochloride [24]. The reaction proceeds under metal-free conditions at 70°C, achieving yields ranging from 66% to 99% depending on substrate structure [24]. The ionic liquid catalyst can be recovered through simple phase separation and reused multiple times without significant loss of activity [24].

The ionic liquid methodology exhibits broad substrate compatibility, successfully converting aliphatic, aromatic, and lignin-derived aldehydes to their corresponding nitriles [24]. This versatility enables the utilization of biomass-derived feedstocks, contributing to the sustainability of the synthetic process [24]. Mechanistic investigations reveal that multiple interactions including hydrogen bonding, electrostatic effects, and nucleophilic activation contribute to the catalytic efficiency [24].

Biomass-derived substrate utilization represents another significant advancement in green nitrile synthesis [24]. These methodologies exploit renewable aldehyde feedstocks obtained from lignin depolymerization and other biomass processing operations [24]. The approach addresses sustainability concerns while providing access to valuable chemical intermediates [24].

Carbon dioxide-based cyanation has emerged as an innovative approach for sustainable nitrile synthesis [28]. This methodology employs carbon dioxide and ammonia as renewable carbon and nitrogen sources, respectively [28]. The reductive cyanation process utilizes copper catalysts to facilitate the transformation of organic chlorides to nitriles under mild conditions [28].

The carbon dioxide-ammonia system achieves excellent yields, with urea serving as an alternative combined carbon-nitrogen source [28]. The methodology eliminates the use of toxic metal cyanides while providing access to nitrile products through a sustainable synthetic pathway [28]. The approach demonstrates compatibility with various substrate classes and operates under operationally simple conditions [28].

Chemo-enzymatic cascade processes offer biocatalytic alternatives for nitrile synthesis [11]. These methodologies employ aldoxime dehydratase enzymes to facilitate the conversion of aldoximes to nitriles under aqueous conditions [11]. The enzymatic approach operates at ambient temperature and physiological pH, minimizing energy requirements and environmental impact [11].

The chemo-enzymatic system demonstrates excellent substrate tolerance and can be scaled to liter quantities [11]. The biphasic reaction design enables efficient substrate-product separation while maintaining enzyme stability [11]. Product isolation yields of approximately 60-62% have been achieved for various aromatic nitriles, representing a viable alternative to traditional chemical methods [11].

Electrochemical methodologies utilizing ammonium iodide represent another green approach for aldehyde-to-nitrile conversion [32]. This system generates ammonia and iodine in situ through electrochemical activation, eliminating the need for external oxidants [32]. The transformation achieves yields of 90-99% across various aldehyde substrates [32].

| Green Method | Key Feature | Temperature (°C) | Yield Range (%) | Environmental Benefit |

|---|---|---|---|---|

| Ionic liquid catalysis | Metal-free | 70-120 | 66-99 | Recyclable catalyst |

| Biomass feedstocks | Renewable substrates | 70 | 65-95 | Sustainable sourcing |

| CO₂/NH₃ cyanation | Non-toxic CN source | 80-120 | 74-97 | Eliminates metal cyanides |

| Enzymatic cascade | Biocatalytic | 25 | 60-85 | Mild conditions |

| Electrochemical | In situ reagent generation | 25 | 90-99 | No external oxidants |

Dual Fluorescence Mechanism

The dual fluorescence phenomenon in 4-(dimethylamino)benzonitrile represents one of the most extensively studied examples of intramolecular charge transfer in organic molecules. This complex photophysical process involves the formation of two distinct emissive states, each characterized by unique electronic and geometric properties [1] [2] [3].

Normal (Locally Excited) Emission Band Characteristics

The normal emission band of 4-(dimethylamino)benzonitrile originates from the locally excited state, which maintains a near-planar molecular geometry similar to the ground state configuration [4] [5]. This emission band exhibits characteristic wavelength maxima at approximately 340 nanometers in nonpolar solvents such as n-hexane and shifts to 350 nanometers in polar environments like acetonitrile [2] [6].

The locally excited state demonstrates relatively low sensitivity to solvent polarity, with emission maxima varying by only 10-15 nanometers across a wide range of solvent polarities [7]. The halfwidth of the locally excited emission band reaches 3,200 cm⁻¹ in nonpolar solvents and increases to 4,600 cm⁻¹ in polar media like glycerol, indicating enhanced spectral broadening due to solvent-solute interactions [2].

The locally excited state maintains a lifetime of 14.3 nanoseconds in nonpolar environments, which decreases significantly to 3.8 nanoseconds in acetonitrile due to efficient intramolecular charge transfer competition [8]. The oscillator strength for the locally excited state emission remains relatively constant across different solvent systems, with values ranging from 0.020 to 0.027 based on theoretical calculations [9].

Anomalous (Intramolecular Charge Transfer) Emission Band Characteristics

The anomalous emission band arises from the intramolecular charge transfer state, which exhibits a dramatically different molecular geometry characterized by rotation of the dimethylamino group relative to the benzonitrile moiety [10] [11]. This twisted intramolecular charge transfer structure produces emission maxima that are highly sensitive to solvent polarity, ranging from 450 nanometers in glycerol to 500 nanometers in acetonitrile [12] [13].

The intramolecular charge transfer emission demonstrates substantial bathochromic shifts with increasing solvent polarity, reflecting the stabilization of the charge-separated state in polar environments [14] [15]. The emission energy decreases from approximately 22,200 cm⁻¹ in moderately polar solvents to 20,000 cm⁻¹ in highly polar media [2].

The intramolecular charge transfer state exhibits significantly shorter lifetimes compared to the locally excited state, with values of 2.9 nanoseconds in acetonitrile and 2.3 nanoseconds in ethanol [12] [13]. The reduced lifetime reflects enhanced nonradiative decay pathways available to the charge-separated state. The oscillator strength for the intramolecular charge transfer emission ranges from 0.112 to 0.130, indicating strong transition dipole moments associated with the charge transfer process [9].

Branching Processes in Excited State Dynamics

The excited state dynamics of 4-(dimethylamino)benzonitrile involve complex branching processes that determine the population distribution between locally excited and intramolecular charge transfer states [6] [16]. Following initial photoexcitation to the second excited state, ultrafast internal conversion occurs within 20-50 femtoseconds, populating the first excited state manifold [16] [17].

The branching process exhibits multiple timescales, with nearly instantaneous formation of partially twisted intramolecular charge transfer intermediates occurring within 30 femtoseconds [6]. A secondary branching process operates on a 160 femtosecond timescale, involving direct population of intramolecular charge transfer states from the initially photoexcited state [6].

The primary branching mechanism involves competition between locally excited state stabilization and intramolecular charge transfer formation, with rate constants strongly dependent on solvent polarity and viscosity [8]. In acetonitrile, the branching process favors intramolecular charge transfer formation with a time constant of 3.3 picoseconds, while in less polar environments, the locally excited state predominates [6] [8].

The branching efficiency demonstrates temperature dependence, with activation energies of 5.0 ± 0.25 kJ/mol for the locally excited to intramolecular charge transfer conversion process [8]. The preexponential factor of 1.83 × 10¹² s⁻¹ indicates a near-barrierless process with significant entropic contributions to the reaction coordinate [8].

Time-Resolved Fluorescence Behavior

Picosecond to Nanosecond Dynamics

The time-resolved fluorescence behavior of 4-(dimethylamino)benzonitrile spans multiple temporal domains, from ultrafast picosecond processes to nanosecond decay dynamics [12] [18]. The initial picosecond dynamics involve rapid population redistribution between electronic states, while nanosecond processes reflect the ultimate fate of excited state populations [13].

Picosecond fluorescence upconversion measurements reveal complex multi-exponential decay behavior, with the fastest component occurring on a 239 femtosecond timescale associated with vibrational relaxation and solvation dynamics [12]. The primary picosecond component exhibits a time constant of 3.067 picoseconds, corresponding to the locally excited to intramolecular charge transfer conversion process [12].

The nanosecond regime encompasses the ultimate decay of both locally excited and intramolecular charge transfer states to the ground state. The locally excited state demonstrates single exponential decay kinetics with lifetimes of 14.3 nanoseconds in nonpolar solvents, decreasing to 3.8 nanoseconds in polar media due to competing intramolecular charge transfer pathways [8].

The intramolecular charge transfer state exhibits distinct nanosecond decay characteristics, with lifetimes of 2.9 nanoseconds in acetonitrile and 2.3 nanoseconds in ethanol [12] [13]. The shorter lifetimes reflect enhanced nonradiative decay processes available to the charge-separated state, including intersystem crossing to triplet manifolds [19].

Decay Kinetics and Lifetime Measurements

Comprehensive decay kinetics analysis reveals the complex interplay between multiple excited state processes in 4-(dimethylamino)benzonitrile [8] [20]. The decay kinetics follow multi-exponential behavior described by the sum of exponential functions, with each component corresponding to distinct photophysical processes [21].

The amplitude-weighted average lifetime calculations provide insight into the relative contributions of different decay pathways. In acetonitrile, the amplitude-weighted lifetime of 169.8 picoseconds encompasses both fast picosecond processes and slower nanosecond decay components [12]. The relative amplitudes indicate that the fast picosecond processes dominate the initial excited state dynamics.

Global analysis of fluorescence decay traces obtained from time-correlated single photon counting experiments demonstrates excellent agreement between measured and calculated lifetimes [8]. The analysis yields activation energies of 5.0 ± 0.25 kJ/mol for the intramolecular charge transfer process, with preexponential factors of 1.83 × 10¹² s⁻¹ [8].

Temperature-dependent lifetime measurements reveal the thermally activated nature of the intramolecular charge transfer process. The decay time of 4.1 picoseconds at 25°C increases to 7.35 picoseconds at -45°C, consistent with the measured activation energy [8]. The temperature dependence follows Arrhenius behavior over the range from -45°C to 75°C.

Transient Absorption Spectroscopy Findings

Excited State Absorption Features

Transient absorption spectroscopy of 4-(dimethylamino)benzonitrile reveals distinct excited state absorption features that provide detailed information about the electronic structure and dynamics of both locally excited and intramolecular charge transfer states [22] [23] [24]. The transient absorption spectrum exhibits multiple bands spanning the visible and near-infrared regions, each corresponding to specific electronic transitions [25].

The most prominent excited state absorption feature appears at 1.75 eV (710 nanometers) in polar solvents, blue-shifted from the 1.65 eV (750 nanometers) maximum observed in nonpolar environments [24] [25]. This band demonstrates high diagnostic value due to its strong intensity and sharp spectral profile, making it readily distinguishable from other transient features [25].

The excited state absorption at 2.95 eV (420 nanometers) represents a weaker but characteristic feature that appears with a time constant of approximately 4 picoseconds in acetonitrile [24]. This band corresponds to transitions from the intramolecular charge transfer state to higher excited states and serves as a spectroscopic marker for charge transfer formation [22].

Additional excited state absorption features appear at 3.80 eV (325 nanometers), representing strong transitions from the locally excited state [24]. These high-energy transitions provide complementary information about the electronic structure and allow for comprehensive characterization of the excited state manifold [25].

Correlation with Emission Characteristics

The correlation between transient absorption features and emission characteristics provides crucial insights into the relationship between excited state structure and photophysical behavior [22] [12]. The temporal evolution of transient absorption bands directly correlates with the rise and decay kinetics observed in time-resolved fluorescence measurements [13].

The excited state absorption band at 1.75 eV exhibits decay kinetics with a time constant of 4.3 picoseconds, precisely matching the rise time of the intramolecular charge transfer emission [12]. This correlation confirms the assignment of the 1.75 eV band to the locally excited state and establishes the precursor-successor relationship between locally excited and intramolecular charge transfer states [13].

The stimulated emission contributions to the transient absorption spectrum provide additional correlation with fluorescence characteristics. The stimulated emission from the locally excited state appears at 3.5 eV (350 nanometers) and decays with the same time constant as the locally excited fluorescence [25]. Similarly, the intramolecular charge transfer stimulated emission at 2.2-3.2 eV (560-390 nanometers) grows with kinetics matching the intramolecular charge transfer fluorescence rise [25].

The ground state bleach recovery at 4.2 eV (295 nanometers) occurs on nanosecond timescales, consistent with the overall excited state lifetimes measured by fluorescence decay [25]. This correlation validates the assignment of transient absorption features and confirms the mechanistic understanding of the dual fluorescence process [24].

| Parameter | Nonpolar Solvent (n-hexane) | Polar Solvent (acetonitrile) | Polar Solvent (ethanol) | Polar Solvent (glycerol) |

|---|---|---|---|---|

| Normal (LE) Emission Maximum (nm) | 340 | 350 | 350 | 350 |

| Normal (LE) Emission Maximum (cm⁻¹) | 29,400 | 28,600 | 28,600 | 28,600 |

| Anomalous (ICT) Emission Maximum (nm) | Not observed | 470-500 | 480 | 450 |

| Anomalous (ICT) Emission Maximum (cm⁻¹) | Not observed | 21,300-20,000 | 20,800 | 22,200 |

| S₂ → S₁ Internal Conversion Time (fs) | 20-50 | 20-50 | 20-50 | 20-50 |

| LE → ICT Conversion Time (ps) | Not applicable | 3-4 | 6.0 | ~1.2 |

| ICT Formation Time (ps) | Not applicable | 4.3 | 9.9 | ~5.4 |

| LE State Lifetime (ns) | 14.3 | 3.8 | Not reported | ~3.0-3.8 |

| ICT State Lifetime (ns) | Not applicable | 2.9 | 2.3 | ~3.4 |

| Absorption Maximum (nm) | 280 | 292 | 290 | 290 |

| Excited State Absorption at 700 nm (ps) | 1.65 eV (750 nm) | 1.75 eV (710 nm) | Not reported | Not reported |

| Excited State Absorption at 420 nm (ps) | 2.70 eV (460 nm) | 2.95 eV (420 nm) | 420 nm | Not reported |

| Excited State Absorption at 325 nm (ps) | Not reported | 3.80 eV (325 nm) | Not reported | Not reported |

| Halfwidth of LE band (cm⁻¹) | 3,200 | 4,600 | Not reported | 4,600 |

| Activation Energy (kJ/mol) | Not reported | 5.0 ± 0.25 | Not reported | Not reported |

| Preexponential Factor (s⁻¹) | Not reported | 1.83 × 10¹² | Not reported | Not reported |

| Process | Time Scale | Solvent Dependence | Detection Method |

|---|---|---|---|

| S₂ → S₁ Internal Conversion | 20-50 fs | Minimal | Transient Absorption |

| Vibrational Relaxation | < 30 fs | Minimal | Fluorescence Upconversion |

| Solvation Dynamics | 0.26 ps | Strong | Fluorescence Upconversion |

| LE → ICT Conversion (Fast) | 160 fs | Moderate | Time-Resolved Fluorescence |

| LE → ICT Conversion (Slow) | 3.3 ps | Strong | Time-Resolved Fluorescence |

| ICT(P) → TICT Formation | 4.8 ps | Strong | Transient Absorption |

| Ground State Recovery | 2-4 ns | Strong | Time-Correlated Single Photon Counting |

| Triplet State Formation | μs | Moderate | Phosphorescence |

| ESA Band | Energy (eV) | Intensity | Time Behavior | Assignment |

|---|---|---|---|---|

| LE State (S₁ → S₃) | 1.75 (710 nm) | Strong | Decay (~4 ps) | LE structure |

| LE State (S₁ → S₂) | 0.8 (1550 nm) | Very weak | Decay (~4 ps) | LE structure |

| LE State (S₁ → S₄) | 3.5-4.2 (350-300 nm) | Moderate | Decay (~4 ps) | LE structure |

| ICT State (S₁ → S₂) | 1.7 (730 nm) | Weak | Growth (~4 ps) | ICT structure |

| ICT State (S₁ → S₄) | 3.2-4.0 (390-310 nm) | Moderate | Growth (~4 ps) | ICT structure |

| Ground State Bleach | 4.2 (295 nm) | Strong | Recovery (ns) | Ground state |

| Stimulated Emission (LE) | 3.5 (350 nm) | Moderate | Decay (~4 ps) | LE structure |

| Stimulated Emission (ICT) | 2.2-3.2 (560-390 nm) | Strong | Growth (~4 ps) | ICT structure |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant